molecular formula C14H21ClN2O B7864971 (S)-2-Amino-N-(2-chloro-benzyl)-N-ethyl-3-methyl-butyramide

(S)-2-Amino-N-(2-chloro-benzyl)-N-ethyl-3-methyl-butyramide

Cat. No.: B7864971
M. Wt: 268.78 g/mol
InChI Key: XNGUXBGUIVATFU-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-N-(2-chloro-benzyl)-N-ethyl-3-methyl-butyramide is a chiral butyramide derivative of significant interest in medicinal chemistry and pharmacological research. This compound features a stereospecific (S)-configuration, an N-ethyl, N-(2-chlorobenzyl) substitution pattern, and a branched 3-methylbutyramide backbone, a structural motif shared with several bioactive molecules . Its molecular formula is C₁₄H₂₁ClN₂O, with a molecular weight of approximately 268.78 g/mol, analogous to its structural isomers documented in scientific databases . The presence of the 2-chlorobenzyl group is a key structural feature often exploited in drug discovery to modulate a compound's binding affinity and selectivity towards specific biological targets. The primary research applications of this compound include its role as a key synthetic intermediate or a precursor in the development of novel therapeutic agents. Its structure suggests potential use in studying enzyme inhibition, receptor-ligand interactions, and signal transduction pathways, particularly given the established research use of similar butyramide compounds . The specific mechanism of action is dependent on the research context but is hypothesized to involve interactions with protein targets through its amino and amide functional groups. This product is provided for research purposes only and is strictly not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(2S)-2-amino-N-[(2-chlorophenyl)methyl]-N-ethyl-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN2O/c1-4-17(14(18)13(16)10(2)3)9-11-7-5-6-8-12(11)15/h5-8,10,13H,4,9,16H2,1-3H3/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNGUXBGUIVATFU-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1Cl)C(=O)C(C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC1=CC=CC=C1Cl)C(=O)[C@H](C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-2-Amino-N-(2-chloro-benzyl)-N-ethyl-3-methyl-butyramide, a compound with the CAS number 1583609-59-9, has garnered attention in scientific research due to its intriguing biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H21ClN2O, characterized by a chiral center that contributes to its biological selectivity. The presence of a chloro-benzyl group is significant for its interactions with biological targets.

Preliminary studies indicate that this compound interacts with specific receptors and enzymes, influencing various biological pathways. Notably, it has shown potential as an inhibitor of fatty acid binding proteins (FABPs), which are crucial in lipid metabolism and cellular signaling. This inhibition suggests possible applications in treating metabolic disorders related to lipid dysregulation.

In Vitro Studies

In vitro experiments have demonstrated that this compound exhibits significant binding affinity to FABPs. The compound's ability to modulate lipid metabolism makes it a candidate for further exploration in metabolic disease therapies.

Study Type Findings
Binding Affinity AssaysHigh affinity for FABPs, indicating potential for metabolic regulation.
Enzyme Activity AssaysInhibition of key enzymes involved in lipid metabolism.

In Vivo Studies

While in vitro results are promising, in vivo studies are necessary to confirm the efficacy and safety of this compound. Current research is focused on animal models to evaluate its pharmacokinetics and therapeutic potential in conditions like obesity and diabetes.

Case Studies

  • Case Study on FABP Inhibition : A recent study highlighted the compound's effectiveness in reducing fatty acid uptake in adipocytes, suggesting its role as a therapeutic agent for obesity management .
  • Neuropharmacological Potential : Another investigation explored its effects on neurotransmitter systems, indicating potential applications in treating neurological disorders.

Future Directions and Applications

The chiral nature of this compound may enhance its selectivity and efficacy as a drug candidate. Future research should focus on:

  • Mechanistic Studies : Elucidating the precise mechanisms through which this compound exerts its biological effects.
  • Therapeutic Development : Exploring formulations for clinical use in metabolic disorders and neurological conditions.
  • Derivatization : Investigating structural modifications to improve potency and reduce side effects.

Scientific Research Applications

Medicinal Chemistry

(S)-2-Amino-N-(2-chloro-benzyl)-N-ethyl-3-methyl-butyramide has shown potential as a candidate for drug development due to its ability to interact with specific biological targets. Its chiral nature allows for selective interactions with receptors, which is crucial for therapeutic efficacy.

Case Studies :

  • Neurological Disorders : Preliminary studies indicate that the compound may modulate neurotransmitter systems, suggesting applications in treating conditions such as depression or anxiety disorders.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical reactions, including:

  • Nucleophilic Substitution : The chloro group can undergo nucleophilic substitution reactions, facilitating the introduction of different substituents.
  • Amide Bond Formation : The amine group can react with carboxylic acids or their derivatives to form amides, which are essential in drug design.
Reaction TypeDescription
Nucleophilic SubstitutionChlorine atom replaced by various nucleophiles
Amide FormationReaction with carboxylic acids

Biochemical Studies

Research exploring the compound's binding affinity to various receptors has been conducted using techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC). These studies are critical for understanding the pharmacodynamics of the compound.

Future Perspectives

The ongoing research into this compound highlights its potential across various scientific domains. Future studies should focus on:

  • Toxicological Assessments : Understanding the safety profile of the compound for potential therapeutic use.
  • Clinical Trials : Investigating efficacy in human subjects for neurological disorders and other applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzyl Group

(a) Chlorine Substitution Patterns
  • (S)-2-Amino-N-(2,3-dichloro-benzyl)-3,N-dimethyl-butyramide (CAS: 1308634-49-2) Molecular Formula: C₁₃H₁₈Cl₂N₂O Molar Mass: 289.20 g/mol Key Differences: The benzyl group has 2,3-dichloro substitution (vs. 2-chloro in the target compound), and the N-substituent is dimethyl (vs. N-ethyl). The dimethyl group may reduce steric hindrance compared to ethyl, altering target engagement.
(b) Non-Halogenated Benzyl Groups
  • (S)-2-Amino-3,N-dimethyl-N-(4-methylsulfanyl-benzyl)-butyramide (CAS: 1307498-20-9) Molecular Formula: C₁₅H₂₂N₂OS Molar Mass: 294.41 g/mol Key Differences: The 2-chloro substituent is replaced with a 4-methylsulfanyl group. This substitution may improve solubility but reduce electrophilic character compared to chloro.

Variations in the N-Substituent and Backbone

(a) N-Cyclopropyl vs. N-Ethyl
  • (S)-2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-cyclopropyl-3-methyl-butyramide Molecular Formula: C₁₂H₁₆ClN₄O Molar Mass: 282.77 g/mol Key Differences: The N-substituent is cyclopropyl (vs. ethyl), and the benzyl group is replaced with a 3-chloro-pyrazinylmethyl moiety. The pyrazine ring (aromatic nitrogen heterocycle) enhances hydrogen-bonding capacity, which could improve target selectivity.
(b) Backbone Modifications
  • 2-Amino-N-(2,2,2-trifluoroethyl)acetamide (Patent: WO 2012/047543) Key Differences: A simpler acetamide backbone (vs. butyramide) with a trifluoroethyl group . Implications: The shorter backbone and electronegative trifluoroethyl group may enhance metabolic stability but reduce steric complementarity to larger binding pockets.

Comparative Data Table

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Potential Applications References
(S)-2-Amino-N-(2-chloro-benzyl)-N-ethyl-3-methyl-butyramide C₁₅H₂₂ClN₂O 281.80 2-chloro-benzyl, N-ethyl Antimicrobial research
(S)-2-Amino-N-(2,3-dichloro-benzyl)-3,N-dimethyl-butyramide C₁₃H₁₈Cl₂N₂O 289.20 2,3-dichloro-benzyl, N-dimethyl Enzyme inhibition studies
(S)-2-Amino-3,N-dimethyl-N-(4-methylsulfanyl-benzyl)-butyramide C₁₅H₂₂N₂OS 294.41 4-methylsulfanyl-benzyl Solubility optimization
(S)-2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-cyclopropyl-3-methyl-butyramide C₁₂H₁₆ClN₄O 282.77 3-chloro-pyrazinylmethyl, N-cyclopropyl Targeted drug delivery

Q & A

Q. What are the recommended synthetic routes for (S)-2-Amino-N-(2-chloro-benzyl)-N-ethyl-3-methyl-butyramide, and how can low yields be addressed?

A common synthetic challenge is achieving high yields. For example, a related compound (NCE2) synthesized via Hünig’s base and DMF solvent showed a 20% yield, likely due to steric hindrance or side reactions . To optimize synthesis:

  • Methodological approach :
    • Use alternative solvents (e.g., THF or dichloromethane) to improve solubility.
    • Introduce coupling agents (e.g., HATU or EDCI) to enhance reaction efficiency.
    • Monitor reaction progress via TLC or LC-MS to identify intermediate bottlenecks.
  • Data-driven strategy : Compare yields under varying temperatures (0°C vs. room temperature) and catalyst concentrations.

Q. What spectroscopic and computational methods are most effective for characterizing this compound’s structure?

Structural validation requires multi-technique approaches:

  • Experimental :
    • FT-IR/Raman : Identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, NH bending at ~1550 cm⁻¹) .
    • UV-Vis : Detect conjugation effects in the benzyl or amide moieties (e.g., π→π* transitions at 250-300 nm) .
  • Computational :
    • DFT calculations : Optimize geometry using B3LYP/6-311++G(d,p) basis sets to predict vibrational frequencies and hyperpolarizability .
    • NMR prediction tools : Compare computed chemical shifts (e.g., via Gaussian) with experimental 1^1H/13^13C NMR data.

Q. What safety protocols are critical for handling and storing this compound?

Based on structurally similar amides:

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .
  • Handling : Use PPE (gloves, lab coat) and work in a fume hood to avoid inhalation/contact.
  • Incompatibilities : Avoid strong acids/bases, which may cleave the amide bond .

Advanced Research Questions

Q. How can contradictions between experimental and computational spectral data be resolved?

Discrepancies often arise from solvent effects or tautomerization. For example:

  • Case study : A 2-chloro-benzyl-imine compound showed a 15 cm⁻¹ shift between experimental FT-IR and DFT-predicted C=O stretches due to solvent polarity .
  • Resolution strategies :
    • Re-run DFT simulations with explicit solvent models (e.g., PCM or SMD).
    • Validate via temperature-dependent NMR to detect tautomeric equilibria .
    • Cross-check with X-ray crystallography for definitive bond-length data .

Q. What experimental designs are suitable for studying this compound’s interactions with biological targets?

For mechanistic studies:

  • In vitro assays :
    • Surface Plasmon Resonance (SPR) : Measure binding affinity to receptors (e.g., GPCRs) in real-time .
    • Fluorescence quenching : Monitor conformational changes in target proteins (λex = 280 nm, λem = 340 nm) .
  • Computational :
    • Molecular docking (AutoDock Vina) : Predict binding poses with mitochondrial proteins or enzymes .
    • MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories .

Q. How can tautomerization or conformational flexibility impact this compound’s pharmacological profile?

Tautomerization (e.g., keto-enol shifts) alters electronic properties and bioactivity:

  • DFT analysis : Calculate energy barriers between tautomers using ωB97XD/def2-TZVP. For example, a naphthyridine derivative showed a 5.2 kcal/mol barrier, favoring the keto form at room temperature .
  • Pharmacological implications :
    • Tautomer-specific docking may reveal selective binding to targets (e.g., kinases vs. ion channels).
    • Use 1^1H-15^15N HMBC NMR to detect tautomer populations in solution .

Q. What strategies mitigate batch-to-batch variability in purity for pharmacological studies?

  • Analytical QC :
    • HPLC : Use a C18 column (ACN/water gradient) with UV detection at 254 nm. Require ≥98% purity for in vivo studies .
    • Chiral HPLC : Confirm enantiomeric excess (ee) for the (S)-configured amino group .
  • Synthetic refinement :
    • Recrystallize from ethanol/water to remove polar impurities.
    • Employ flash chromatography (silica gel, hexane/EtOAc) for non-polar byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.